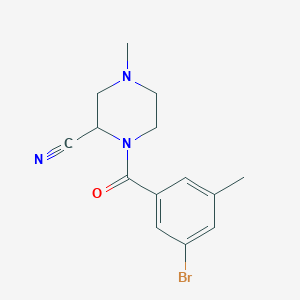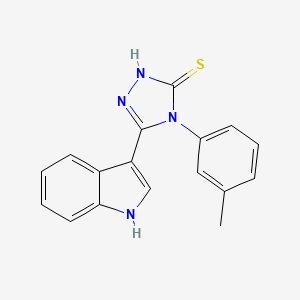
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound features a benzoyl group substituted with bromine and methyl groups, attached to a piperazine ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzoic acid.
Formation of Benzoyl Chloride: The 3-bromo-5-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.
Piperazine Derivative Formation: The benzoyl chloride reacts with 4-methylpiperazine in the presence of a base such as triethylamine to form 1-(3-bromo-5-methylbenzoyl)-4-methylpiperazine.
Introduction of Carbonitrile Group: Finally, the compound is treated with cyanogen bromide to introduce the carbonitrile group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation and reduction reactions produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine-2-carbonitrile: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
1-(3-Chloro-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile:
Uniqueness: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromine and carbonitrile groups allows for versatile chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(3-bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-5-11(7-12(15)6-10)14(19)18-4-3-17(2)9-13(18)8-16/h5-7,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYNUHHBWZOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCN(CC2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B2566466.png)
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B2566469.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)

![3-benzyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566476.png)



![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2566483.png)

![4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine](/img/structure/B2566488.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)
